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molecular formula C6H8BrN3 B1503453 5-Bromobenzene-1,2,3-triamine CAS No. 1121586-23-9

5-Bromobenzene-1,2,3-triamine

Cat. No. B1503453
M. Wt: 202.05 g/mol
InChI Key: LKRYFTWIURQFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388140B2

Procedure details

To a stirred suspension of 4-bromo-2,6-dinitroaniline (110 g, 420 mmol) in HCl conc (2200 mL) at −20° C. was added tin(II)chloride dihydrate (568 g, 2519 mmol, 6 eq) in one portion under cooling. After stirring overnight ar rt, water (1000 mL) was added to the suspension, and the pH was adjusted to 10 using sodium hydroxide (50% aqueous solution). After extraction with ethyl acetate (3×2000 mL), the organic phase was washed with saturated sodium chloride solution, dried over sodium sulphate and evaporated in vaccuo to yield 81.5 g 5-bromobenzene-1,2,3-triamine (96.1%).
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
568 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[C:4]([N+:12]([O-])=O)[CH:3]=1.O.O.[Sn](Cl)Cl.O.[OH-].[Na+]>Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5]([NH2:6])=[C:7]([NH2:9])[CH:8]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
2200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
568 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight ar rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate (3×2000 mL)
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vaccuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)N)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 81.5 g
YIELD: PERCENTYIELD 96.1%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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